molecular formula C7H8F2N2O2 B2504133 3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1780740-42-2

3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2504133
CAS No.: 1780740-42-2
M. Wt: 190.15
InChI Key: JZNSIMXFBDIRMV-UHFFFAOYSA-N
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Description

3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound with the molecular formula C7H8F2N2O2. It features a pyrazole ring substituted with a difluoromethyl group and a propanoic acid moiety.

Chemical Reactions Analysis

3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in fungal cells, leading to their death.

Comparison with Similar Compounds

3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-(difluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)5-1-3-10-11(5)4-2-6(12)13/h1,3,7H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNSIMXFBDIRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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